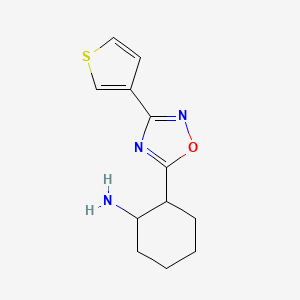
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Overview
Description
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, or 2-TOC, is an organic compound with a wide range of potential applications in the field of synthetic organic chemistry. It is a cyclic amine with a thiophene ring attached and has a high degree of nitrogen-containing heterocyclic compounds. Due to its highly versatile structure, 2-TOC has been used in a variety of research studies, including synthesis and medicinal chemistry.
Scientific Research Applications
Antimicrobial Properties
Compounds containing thiophene and oxadiazole moieties, similar to 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, have been reported for their antimicrobial activities. For instance, Kaneria et al. (2016) synthesized derivatives involving thiophen-2-yl and 1,3,4-oxadiazole, exhibiting notable antimicrobial activities against various bacterial and fungal strains. Furthermore, compounds integrating oxadiazoles and thiophene rings, studied by Hu et al. (2005), demonstrated promising antibacterial properties, suggesting their potential as pharmacophores in developing new antibacterial drugs. Such findings highlight the scope of these compounds in addressing microbial resistance issues and developing new antimicrobial agents (Kaneria et al., 2016) (Guo-qiang Hu et al., 2005).
Anticancer Activity
The structural framework of 1,3,4-oxadiazole and its derivatives, including those with thiophene substitutions, has been extensively explored for anticancer properties. For instance, Yakantham et al. (2019) synthesized 1,3,4-oxadiazole derivatives and tested their efficacy against various human cancer cell lines, showing good to moderate activity. Similarly, research by Ali et al. (2023) involved designing novel oxadiazole derivatives and assessing their antiproliferative activity, indicating potential as CDK-2 inhibitors, a crucial component in cell proliferation. These studies underscore the potential of 1,3,4-oxadiazole derivatives in the development of new anticancer agents (Yakantham et al., 2019) (Y. Ali et al., 2023).
Optoelectronic Applications
Optoelectronic Properties
The optoelectronic characteristics of thiophene substituted 1,3,4-oxadiazole derivatives have been explored in various studies. Thippeswamy et al. (2021) investigated the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives, highlighting their potential in optoelectronic applications like OLEDs, solar cells, and chemosensors. The study involved a comprehensive analysis of fluorescence spectroscopic techniques and theoretical calculations, emphasizing the molecules' suitability for future advancements in optoelectronics (Thippeswamy et al., 2021).
properties
IUPAC Name |
2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-10-4-2-1-3-9(10)12-14-11(15-16-12)8-5-6-17-7-8/h5-7,9-10H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUGOJGETZAGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(=NO2)C3=CSC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



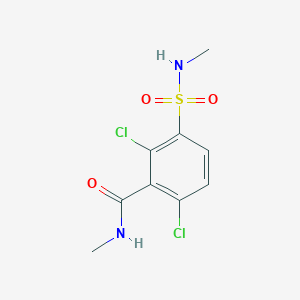
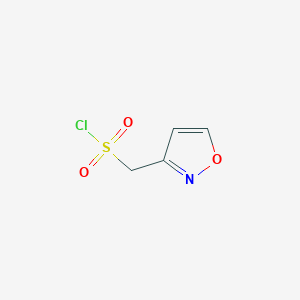
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)

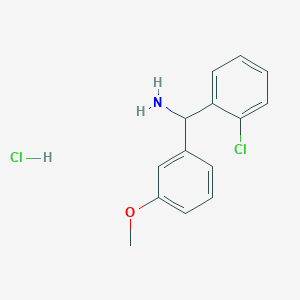



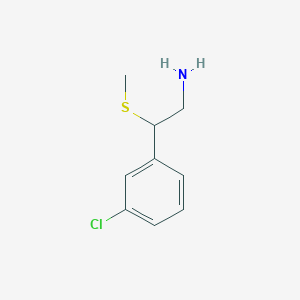
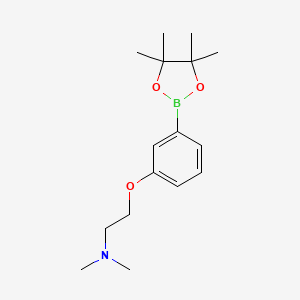
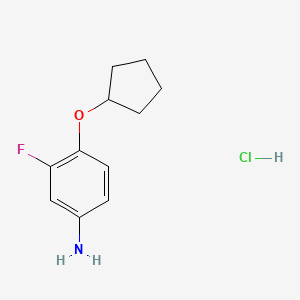

amine hydrochloride](/img/structure/B1455402.png)
